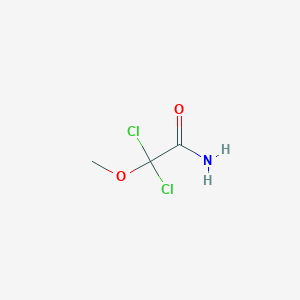
2-Chloro-1,1,1,2,3,3-hexafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1,1,2,3,3-hexafluoropropane is a chemical compound with the molecular formula C3HClF6. It is known for its use as a refrigerant and its role in various industrial applications. This compound is also recognized for its environmental impact, particularly its potential to deplete the ozone layer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1,2,3,3-hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane by hydrogen in the presence of a metal oxide catalyst . Another method involves the synthesis from 1,1,2-trichloro-3,3,3-trifluoropropene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,1,1,2,3,3-hexafluoropropane undergoes various chemical reactions, including substitution reactions. These reactions often involve the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen and metal oxide catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, dechlorofluorination can produce tetrafluorochloropropene .
Applications De Recherche Scientifique
2-Chloro-1,1,1,2,3,3-hexafluoropropane has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential use in medical applications, although its environmental impact limits its widespread use.
Industry: Primarily used as a refrigerant and in other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,1,1,2,3,3-hexafluoropropane involves its interaction with specific molecular targets. The compound’s effects are mediated through its chemical properties, which allow it to participate in various reactions. The exact molecular pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-chloropropane
- 1,1,1,2,2,3,3-Heptafluoropropane
- 1,1,1,2,3,3,3-Heptafluoropropane
Uniqueness
2-Chloro-1,1,1,2,3,3-hexafluoropropane is unique due to its specific chemical structure and properties. Its ability to undergo specific reactions and its use as a refrigerant distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-chloro-1,1,1,2,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-2(7,1(5)6)3(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDLWHGUKGDYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510943 |
Source


|
| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51346-64-6 |
Source


|
| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)



![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)








![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
